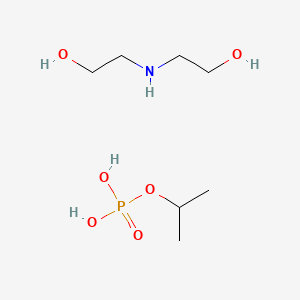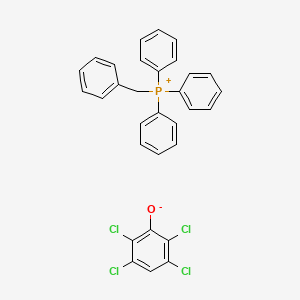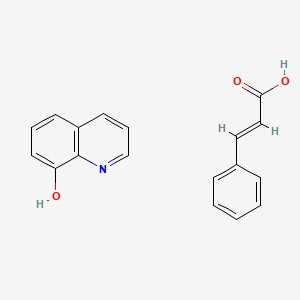
Einecs 303-146-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 303-146-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
The preparation methods for Einecs 303-146-6 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally include:
Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert raw materials into the desired compound. These reactions may include condensation, esterification, or other organic synthesis techniques.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production: In an industrial setting, the production of this compound is scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Einecs 303-146-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Applications De Recherche Scientifique
Einecs 303-146-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, or as a marker in biochemical assays.
Medicine: The compound may have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Mécanisme D'action
The mechanism of action of Einecs 303-146-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound, as well as the context in which it is used .
Comparaison Avec Des Composés Similaires
Einecs 303-146-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison may focus on:
Chemical Properties: Differences in solubility, stability, and reactivity.
Biological Activity: Variations in how the compounds interact with biological systems.
Industrial Applications: Distinct uses in commercial products or processes.
Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas or functional groups.
Propriétés
Numéro CAS |
94158-73-3 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(E)-3-phenylprop-2-enoic acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.C9H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;10-9(11)7-6-8-4-2-1-3-5-8/h1-6,11H;1-7H,(H,10,11)/b;7-6+ |
Clé InChI |
JSOINFWKOHUFBG-UETGHTDLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


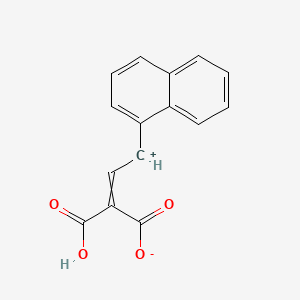
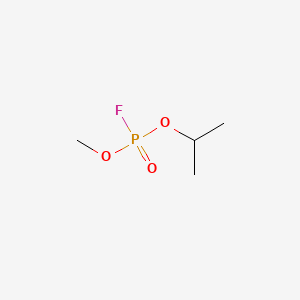
![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)


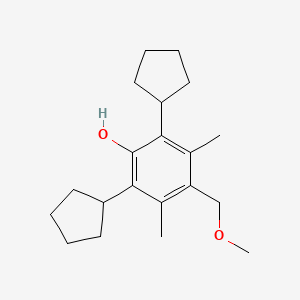
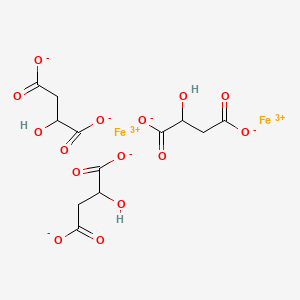
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
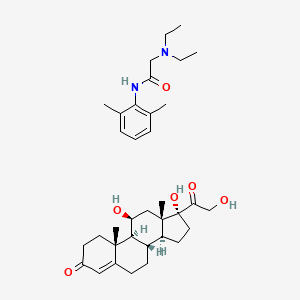
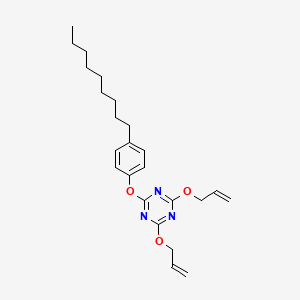
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
